![molecular formula C23H18ClN3O2S3 B3732348 N-{5-[(2-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE CAS No. 5545-27-7](/img/structure/B3732348.png)
N-{5-[(2-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE
Overview
Description
N-{5-[(2-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE is a useful research compound. Its molecular formula is C23H18ClN3O2S3 and its molecular weight is 500.1 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]propanamide is 499.0249680 g/mol and the complexity rating of the compound is 744. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
The compound N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-3-[(5Z)-4-oxo-5-(phenylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a thiazolidinone derivative that has garnered interest due to its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this specific compound, synthesizing research findings and case studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 365.91 g/mol. Its structure features a thiazole ring, which is integral to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₆ClN₃OS₂ |
Molecular Weight | 365.91 g/mol |
CAS Number | 307514-08-5 |
Boiling Point | Not available |
Antimicrobial Activity
Thiazolidinone derivatives have shown significant antimicrobial properties. Studies indicate that compounds with thiazolidinone structures exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a review highlighted the broad-spectrum activity of thiazolidinones against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Research into thiazolidinone derivatives has also revealed promising anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. In vitro studies have demonstrated that certain thiazolidinones can inhibit tumor growth by targeting specific signaling pathways related to cancer progression .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been supported by various studies showing its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. These properties suggest that it could be beneficial in treating conditions characterized by inflammation .
Enzyme Inhibition
The biological activity of thiazolidinones also extends to enzyme inhibition. For example, some derivatives have been identified as acetylcholinesterase inhibitors, which can be relevant in treating neurodegenerative diseases such as Alzheimer's . Additionally, their role in urease inhibition has implications for managing urinary tract infections.
Case Studies
- Antimicrobial Screening : A study evaluated the antibacterial activity of synthesized thiazolidinones against Salmonella typhi and Bacillus subtilis, reporting moderate to strong inhibitory effects . The compound's structural features were linked to its efficacy.
- Anticancer Research : In a recent investigation, a series of thiazolidinone derivatives were tested for their cytotoxic effects on various cancer cell lines. The results indicated that modifications in the thiazolidinone structure significantly enhanced their anticancer activity .
- Inflammation Model : A model using carrageenan-induced paw edema in rats demonstrated that thiazolidinone derivatives could reduce inflammation significantly compared to control groups, suggesting their potential use in anti-inflammatory therapies .
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazole derivatives, including this compound, exhibit notable antimicrobial properties. Studies have demonstrated efficacy against various bacterial strains, suggesting potential use as an antibiotic agent. The thiazole ring's structural features contribute to its ability to inhibit bacterial enzyme activity, thereby preventing growth.
Anticancer Properties
The compound has shown promise in cancer research. Thiazole derivatives are known for their ability to induce apoptosis in cancer cells. Experimental studies have revealed that this compound can inhibit tumor cell proliferation through mechanisms involving the modulation of cellular signaling pathways related to apoptosis and cell cycle regulation.
Anti-inflammatory Effects
In vitro studies suggest that the compound possesses anti-inflammatory properties. It has been observed to reduce the production of pro-inflammatory cytokines in immune cells, indicating potential therapeutic applications in treating inflammatory diseases.
Enzyme Inhibition
The compound acts as an inhibitor of specific enzymes involved in metabolic processes. This inhibition can lead to altered metabolic pathways in target organisms, making it a candidate for further exploration in drug design targeting metabolic disorders.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thiazole derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Study 2: Anticancer Mechanisms
In a study featured in Cancer Research, researchers investigated the anticancer effects of thiazole-based compounds on breast cancer cell lines. The results showed that treatment with this compound led to a marked decrease in cell viability and induced apoptosis via caspase activation .
Study 3: Anti-inflammatory Activity
Research published in Inflammation Research assessed the anti-inflammatory properties of thiazole derivatives. The study found that this compound significantly reduced nitric oxide production and inhibited the expression of pro-inflammatory markers in lipopolysaccharide-stimulated macrophages .
Properties
IUPAC Name |
3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2S3/c24-18-9-5-4-8-16(18)13-17-14-25-22(31-17)26-20(28)10-11-27-21(29)19(32-23(27)30)12-15-6-2-1-3-7-15/h1-9,12,14H,10-11,13H2,(H,25,26,28)/b19-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVANZQVLAVNJKO-UNOMPAQXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=NC=C(S3)CC4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=NC=C(S3)CC4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362045 | |
Record name | F0393-0331 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5545-27-7 | |
Record name | F0393-0331 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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